2-(Methylthio)benzoyl chloride
Overview
Description
2-(Methylthio)benzoyl chloride is an organic compound with the molecular formula C8H7ClOS. It is a derivative of benzoyl chloride, where the benzene ring is substituted with a methylthio group at the second position. This compound is used in various chemical reactions and has applications in different fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-(Methylthio)benzoyl chloride can be synthesized through several methods. One common method involves the reaction of 2-(methylthio)benzoic acid with thionyl chloride (SOCl2). The reaction typically occurs under reflux conditions, where the thionyl chloride acts as a chlorinating agent, converting the carboxylic acid group into an acyl chloride group.
Industrial Production Methods
In industrial settings, the production of this compound may involve similar chlorination reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(Methylthio)benzoyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The acyl chloride group can participate in nucleophilic substitution reactions, where nucleophiles such as amines, alcohols, or thiols replace the chloride ion.
Oxidation Reactions: The methylthio group can be oxidized to form sulfoxides or sulfones under appropriate conditions.
Reduction Reactions: The compound can undergo reduction reactions, particularly targeting the acyl chloride group to form corresponding alcohols.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines (e.g., aniline) or alcohols (e.g., methanol) can be used under mild conditions to form amides or esters, respectively.
Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) can be used to oxidize the methylthio group.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be employed to reduce the acyl chloride group.
Major Products Formed
Amides: Formed from the reaction with amines.
Esters: Formed from the reaction with alcohols.
Sulfoxides and Sulfones: Formed from the oxidation of the methylthio group.
Alcohols: Formed from the reduction of the acyl chloride group.
Scientific Research Applications
2-(Methylthio)benzoyl chloride has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound can be used to modify biomolecules, such as proteins and peptides, through acylation reactions.
Medicine: It serves as a building block in the synthesis of drug candidates and active pharmaceutical ingredients (APIs).
Industry: It is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(Methylthio)benzoyl chloride primarily involves its reactivity as an acylating agent. The acyl chloride group is highly reactive towards nucleophiles, allowing it to form covalent bonds with various nucleophilic species. This reactivity is exploited in the synthesis of amides, esters, and other derivatives.
Comparison with Similar Compounds
Similar Compounds
Benzoyl Chloride: Lacks the methylthio group, making it less versatile in certain reactions.
2-(Methylthio)benzoic Acid: Contains a carboxylic acid group instead of an acyl chloride group, leading to different reactivity.
2-Chlorobenzoyl Chloride: Substituted with a chlorine atom instead of a methylthio group, affecting its chemical properties and reactivity.
Uniqueness
2-(Methylthio)benzoyl chloride is unique due to the presence of both the acyl chloride and methylthio groups. This combination allows for a wide range of chemical transformations, making it a valuable intermediate in organic synthesis.
Properties
IUPAC Name |
2-methylsulfanylbenzoyl chloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClOS/c1-11-7-5-3-2-4-6(7)8(9)10/h2-5H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AAWPBDPLOOSGGF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC=C1C(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClOS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60503148 | |
Record name | 2-(Methylsulfanyl)benzoyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60503148 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.66 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1442-03-1 | |
Record name | 2-(Methylsulfanyl)benzoyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60503148 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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